2-Fluoro-3-pentafluoroethylpyridine
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Overview
Description
2-Fluoro-3-pentafluoroethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H3F6N. This compound is characterized by the presence of both fluorine and pentafluoroethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the desired product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-pentafluoroethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The presence of electron-withdrawing fluorine atoms makes the pyridine ring susceptible to addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include TBAF, DAST, and various electrophiles and nucleophiles . Reaction conditions typically involve polar aprotic solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while addition reactions can lead to the formation of complex adducts .
Scientific Research Applications
2-Fluoro-3-pentafluoroethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-pentafluoroethylpyridine involves its interaction with specific molecular targets, often through the formation of strong hydrogen bonds and electrostatic interactions due to the presence of fluorine atoms . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, offering different reactivity and properties.
3-Bromo-2-fluoropyridine: A halogenated pyridine with distinct chemical behavior due to the presence of both bromine and fluorine atoms.
Uniqueness
2-Fluoro-3-pentafluoroethylpyridine is unique due to the presence of the pentafluoroethyl group, which imparts enhanced electron-withdrawing effects and influences the compound’s reactivity and stability . This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties .
Properties
IUPAC Name |
2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASSQNNLRATLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-12-2 |
Source
|
Record name | 2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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